molecular formula C18H24N4O3S B10769133 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone

Cat. No.: B10769133
M. Wt: 376.5 g/mol
InChI Key: CMKMGFAUKPAOMG-AWEZNQCLSA-N
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Description

Glycyl-H-1152 is a selective and potent inhibitor of Rho-associated protein kinase (ROCK), specifically ROCK2. It is a glycylated isoquinoline compound derived from the therapeutically important ROCK inhibitor HA-1077 (fasudil). Glycyl-H-1152 has shown potential in various scientific research applications, particularly in the field of tocolysis, where it has been identified as an inhibitor of uterine contractility .

Preparation Methods

The synthesis of Glycyl-H-1152 involves the glycylation of H-1152 dihydrochloride. The specific synthetic routes and reaction conditions for Glycyl-H-1152 are not widely detailed in the literature. it is known that the compound is available in various forms, including its hydrochloride salt, which is used for research purposes .

Mechanism of Action

Glycyl-H-1152 exerts its effects by selectively inhibiting ROCK2, a kinase that acts downstream of the G protein Rho to regulate cytoskeletal stability. By inhibiting ROCK2, Glycyl-H-1152 disrupts the signaling pathways involved in cell adhesion, proliferation, and smooth muscle contraction. The compound also inhibits other kinases such as Aurora A, CAMKII, and PKG, albeit with lower potency .

Comparison with Similar Compounds

Glycyl-H-1152 is unique in its high selectivity and potency as a ROCK2 inhibitor. It is derived from the ROCK inhibitor HA-1077 (fasudil) and exhibits better specificity. Compared to other ROCK inhibitors such as Y-27632 and HA-1077, Glycyl-H-1152 has superior potency . Similar compounds include:

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C18H24N4O3S/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3/t14-/m0/s1

InChI Key

CMKMGFAUKPAOMG-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN

Origin of Product

United States

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